molecular formula C9H9N3O2 B8230024 2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde

2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde

Cat. No.: B8230024
M. Wt: 191.19 g/mol
InChI Key: DWIIPRZINXDSIK-UHFFFAOYSA-N
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Description

2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core with a methoxy group at the 4-position and an acetaldehyde group at the 6-position

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired functional group.

Major Products Formed

    Oxidation: Formation of 2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetic acid.

    Reduction: Formation of 2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}ethanol.

    Substitution: Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}propanoic acid
  • 2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}ethanol

Uniqueness

2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for various research applications, as it can serve as a versatile intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9-8-4-7(2-3-13)5-12(8)11-6-10-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIIPRZINXDSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NN2C1=CC(=C2)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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